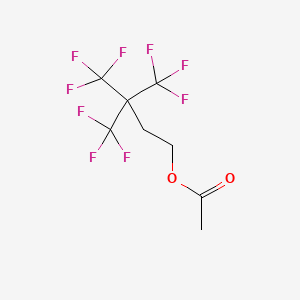
1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate typically involves the reaction of 1-butanol with a fluorinated acetic acid derivative. The reaction conditions may include the use of a catalyst, such as a strong acid or base, and may require specific temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions may convert the acetate group to an alcohol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be used in studies involving fluorinated compounds and their biological interactions.
Industry: Used in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Metabolic or signaling pathways that are influenced by the compound’s presence.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-propionate
- 1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-butyrate
Uniqueness
1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. These properties may include enhanced stability, reactivity, and interactions with biological systems compared to non-fluorinated analogs.
Propriétés
Numéro CAS |
14115-50-5 |
|---|---|
Formule moléculaire |
C8H7F9O2 |
Poids moléculaire |
306.13 g/mol |
Nom IUPAC |
[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl] acetate |
InChI |
InChI=1S/C8H7F9O2/c1-4(18)19-3-2-5(6(9,10)11,7(12,13)14)8(15,16)17/h2-3H2,1H3 |
Clé InChI |
CGWHKAYNBPNNBF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



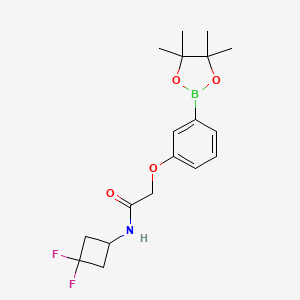
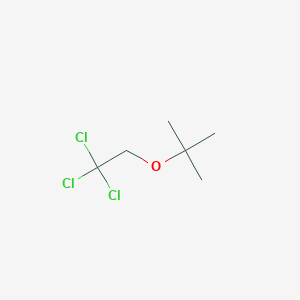

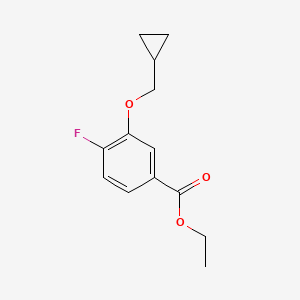
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12079999.png)


![Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)

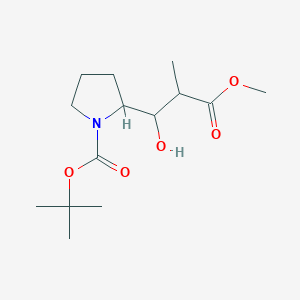
![Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate](/img/structure/B12080051.png)
![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)

